molecular formula C7H11NaO3 B2654749 Sodium 3-(1-hydroxycyclobutyl)propanoate CAS No. 1909314-32-4

Sodium 3-(1-hydroxycyclobutyl)propanoate

Cat. No.: B2654749
CAS No.: 1909314-32-4
M. Wt: 166.152
InChI Key: AXOVKDGDDNTYSZ-UHFFFAOYSA-M
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Description

Sodium 3-(1-hydroxycyclobutyl)propanoate is a sodium salt of a propanoic acid derivative featuring a 1-hydroxycyclobutyl substituent at the third carbon. Its structure comprises a carboxylate group (-COO⁻Na⁺) and a hydroxylated cyclobutane ring, which introduces unique steric and electronic properties.

Properties

IUPAC Name

sodium;3-(1-hydroxycyclobutyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3.Na/c8-6(9)2-5-7(10)3-1-4-7;/h10H,1-5H2,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXOVKDGDDNTYSZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CCC(=O)[O-])O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-(1-hydroxycyclobutyl)propanoate typically involves the reaction of cyclobutanone with a suitable reagent to introduce the hydroxy group, followed by the addition of a propanoate moiety. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods: standard industrial organic synthesis techniques, such as batch reactors and continuous flow systems, could be adapted for its production .

Chemical Reactions Analysis

Types of Reactions: Sodium 3-(1-hydroxycyclobutyl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while reduction could produce cyclobutyl alcohols .

Scientific Research Applications

Sodium 3-(1-hydroxycyclobutyl)propanoate has several applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Sodium 3-(1-hydroxycyclobutyl)propanoate involves its interaction with specific molecular targets and pathways. The hydroxy group and cyclobutyl ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

Sodium Carboxylates with Phosphine and Amino Substituents (L1–L5)

describes sodium carboxylates (L1–L5) with phosphine (PPh₂) and alkyl/aryl amino groups. These compounds share the sodium propanoate backbone but differ in substituents:

  • Key structural differences: L1–L5 feature phosphine and amino groups, enabling coordination to transition metals (e.g., cobalt) for catalytic applications like alkene hydrosilylation. Sodium 3-(1-hydroxycyclobutyl)propanoate replaces these groups with a hydroxycyclobutyl moiety, limiting metal coordination but enhancing hydrogen-bonding capacity.
Property This compound L1–L5 (e.g., L1: 3-(((Diphenylphosphino)methyl)(ethyl)amino)propanoate sodium)
Functional groups Hydroxycyclobutyl, carboxylate Phosphine, amino, carboxylate
Coordination ability Low (hydroxyl weak donor) High (phosphine and amino act as strong ligands)
Applications Potential in polar solvent-based systems Catalysis (e.g., hydrosilylation)

(S)-3-Hydroxyisobutyric Acid ()

This β-hydroxy acid has a hydroxyl and methyl group at the third carbon, differing in backbone branching and lack of a cyclobutyl ring:

  • Key differences: (S)-3-Hydroxyisobutyric acid is a metabolic intermediate involved in valine catabolism, whereas this compound’s applications are likely synthetic or material-based.
Property This compound (S)-3-Hydroxyisobutyric Acid
Structure Cyclobutyl ring with hydroxyl Branched hydroxy acid
Biological role Not established Metabolic intermediate
Solubility High (ionic carboxylate) Moderate (unionized acid)

Methyl 3-Amino-3-cyclobutylpropanoate ()

This methyl ester derivative contains a cyclobutyl group and an amino substituent:

  • Key differences: The methyl ester group reduces polarity compared to the sodium carboxylate, affecting solubility and reactivity. The amino group in Methyl 3-amino-3-cyclobutylpropanoate enhances nucleophilicity, whereas the hydroxyl group in the target compound favors hydrogen bonding or oxidation reactions.
Property This compound Methyl 3-Amino-3-cyclobutylpropanoate
Functional groups Hydroxycyclobutyl, carboxylate Amino, cyclobutyl, ester
Reactivity Acidic, H-bond donor Nucleophilic (amino), ester hydrolysis
Applications Synthetic intermediates, polar media Pharmaceutical precursors

Research Findings and Implications

  • Catalytic vs. Functional Roles: While L1–L5 () excel as ligands in metal-catalyzed reactions, this compound’s hydroxyl and carboxylate groups may favor applications in drug delivery or as a building block for strained-ring systems.
  • Biological Relevance : Unlike (S)-3-hydroxyisobutyric acid (), the target compound’s cyclobutyl ring likely precludes metabolic pathways but could enhance stability in biological environments.
  • Synthetic Flexibility: Methyl 3-amino-3-cyclobutylpropanoate () highlights the versatility of cyclobutyl-modified propanoates, suggesting that the sodium salt’s ionic character could improve solubility for aqueous-phase reactions.

Biological Activity

Sodium 3-(1-hydroxycyclobutyl)propanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a cyclobutyl ring, which contributes to its unique chemical properties. The presence of the hydroxy group enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The hydroxy group can participate in hydrogen bonding, influencing binding affinity and altering enzyme activity.

  • Enzyme Interaction : The compound may inhibit or activate various enzymes involved in metabolic pathways, potentially leading to significant physiological effects.
  • Receptor Binding : It may interact with cellular receptors, modulating signal transduction pathways that are critical for cell growth and differentiation.

Anticancer Properties

Recent studies have indicated that sodium salts of short-chain fatty acids (SCFAs), such as this compound, may possess anticancer properties. For example, similar compounds have shown inhibitory effects on breast cancer cell lines:

  • Cell Proliferation : In a comparative study involving sodium butyrate and sodium propionate, both compounds inhibited MCF-7 cell proliferation in a dose-dependent manner, suggesting that SCFAs could be considered for cancer therapy .
  • Apoptosis Induction : Higher concentrations of SCFAs led to increased apoptosis in cancer cells, indicating their potential as therapeutic agents against breast cancer .

Anti-inflammatory Effects

This compound has been explored for its anti-inflammatory effects. Compounds with similar structures have been reported to reduce inflammation by modulating cytokine production and signaling pathways.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with related compounds is essential:

Compound NameStructure TypeBiological Activity
Sodium ButyrateShort-chain fatty acidInhibits cancer cell proliferation; induces apoptosis
Sodium PropionateShort-chain fatty acidSimilar effects as butyrate; less potent
Sodium 3-(1-hydroxycyclopentyl)propanoateCyclopentyl derivativePotentially different reactivity and activity

Case Studies and Research Findings

Several studies have focused on the biological implications of compounds similar to this compound:

  • Breast Cancer Study : Research demonstrated that sodium butyrate exhibited an IC50 of 1.26 mM against MCF-7 cells, while sodium propionate had an IC50 of 4.5 mM . This suggests that structural variations can significantly impact potency.
  • Mechanistic Insights : Studies have shown that the introduction of hydroxyl groups in cyclic compounds can enhance their interaction with biological targets, leading to increased efficacy in therapeutic applications .

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